

Application Notes and Protocols for the Total Synthesis of Bipinnatin J

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of **Bipinnatin J**, a furanocembranoid natural product isolated from the gorgonian coral Pseudopterogorgia bipinnata. The methodologies outlined below are based on notable synthetic routes developed by the research groups of Trauner, Rawal, and Baran.

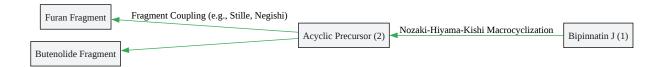
Bipinnatin J is a key biosynthetic precursor to a variety of more complex and biologically active marine diterpenes.[1][2] Its total synthesis has been a subject of significant interest, leading to the development of several elegant and efficient strategies. These routes offer valuable insights into the construction of complex molecular architectures and provide a platform for the synthesis of analogs for pharmacological evaluation.

Retrosynthetic Analysis and Strategy

The total synthesis of **Bipinnatin J** generally involves the convergent assembly of two key fragments followed by a macrocyclization to construct the 14-membered ring. The primary challenge lies in the stereoselective formation of the trisubstituted Z-olefin and the diastereoselective macrocyclization.

A common retrosynthetic disconnection of **Bipinnatin J** (1) involves an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to form the macrocycle from an acyclic precursor (2). This precursor can be further disconnected into two main building blocks: a furan-containing fragment and a butenolide-containing fragment.





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Caption: Retrosynthetic analysis of Bipinnatin J.

Key Synthetic Routes and Experimental Protocols The Trauner Synthesis (Racemic)

The synthesis reported by the Trauner group features a ruthenium-catalyzed Alder-ene reaction, a Stille cross-coupling, and an intramolecular Nozaki-Hiyama-Kishi (NHK) allylation as key steps.[3] This nine-step synthesis is highly stereoselective and efficient.[3]

Overall Synthetic Workflow (Trauner)



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Caption: Key stages of the Trauner synthesis of (\pm) -**Bipinnatin J**.

Experimental Protocol: Nozaki-Hiyama-Kishi Macrocyclization (Trauner)

To a solution of the allylic bromide precursor in anhydrous THF at room temperature under an argon atmosphere is added chromium(II) chloride. The reaction mixture is stirred vigorously for



several hours until the starting material is consumed (as monitored by TLC). The reaction is then quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford **Bipinnatin J** as a white solid.

Reagent/Parameter	Value	
Starting Material	Allylic Bromide	
Reagent	CrCl ₂	
Solvent	Anhydrous THF	
Temperature	Room Temperature	
Reaction Time	16 h[4]	
Workup	Aqueous quench, EtOAc extraction	
Purification	Flash Chromatography	
Yield	>70%[4]	

The Rawal Synthesis (Racemic)

The Rawal group's synthesis is a convergent approach that utilizes a silver ion-promoted SN1-type γ-alkylation of a siloxyfuran and a diastereoselective Cr(II)-mediated macrocyclization.[3] [4] The longest linear sequence of this synthesis is 12 steps.[3][4]

Experimental Protocol: Silver-Promoted Alkylation (Rawal)

A solution of the siloxyfuran and the requisite allylic bromide in an appropriate solvent (e.g., dichloromethane) is treated with silver trifluoroacetate. The reaction is stirred at room temperature until completion. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the alkylated product.

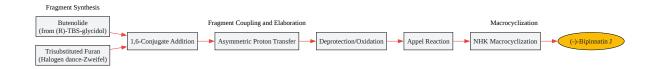


Reagent/Parameter	Value	
Substrate 1	Siloxyfuran	
Substrate 2	Allylic Bromide	
Promoter	Ag(OCOCF ₃) ₂	
Solvent	Dichloromethane	
Temperature	Room Temperature	
Yield	60%[4]	

The Baran Synthesis (Asymmetric)

The Baran group developed a concise and scalable 10-step total synthesis of (–)-**Bipinnatin J**. [5][6] This enantioselective route features a Ni-electrocatalytic decarboxylative cross-coupling, a unique halogen dance-Zweifel sequence to construct the trisubstituted furan, a Ni-mediated 1,6-conjugate addition, and an asymmetric proton transfer.[5][6]

Overall Synthetic Workflow (Baran)



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Caption: Key stages of the Baran synthesis of (–)-Bipinnatin J.

Experimental Protocol: Asymmetric Proton Transfer (Baran)



The β ,y-unsaturated butenolide intermediate is dissolved in a suitable solvent and treated with a catalytic amount of a Cinchona alkaloid-derived catalyst. The reaction is stirred at room temperature until the isomerization to the α , β -unsaturated butenolide is complete. The product is then isolated and purified. This step is crucial for setting the stereochemistry at C10.

Reagent/Parameter	Value	
Substrate	β,γ-Unsaturated Butenolide	
Catalyst	Cinchona Alkaloid Derivative	
Solvent	Toluene	
Temperature	Room Temperature	
Enantiomeric Excess	91% ee[7]	

Summary of Key Reaction Yields

Synthetic Route	Key Reaction	Reported Yield
Trauner (2006)	Ruthenium-catalyzed Alder- ene	7:1 mixture of regioisomers[3]
Stille Cross-Coupling	Excellent[3]	
NHK Macrocyclization	>70%[4]	
Rawal (2006)	Silver-promoted Alkylation	60%[4]
Negishi Cross-Coupling	Quantitative[4]	
NHK Macrocyclization	73%[4]	
Baran (2025)	Halogen dance-Zweifel olefination	74%[7]
1,6-Conjugate Addition	-	
Asymmetric Proton Transfer	Nearly quantitative[8]	_
NHK Macrocyclization	47% (over two steps)[7]	



Conclusion

The total syntheses of **Bipinnatin J** presented here highlight a range of modern synthetic methodologies. The choice of a particular route may depend on factors such as the desired stereochemistry (racemic vs. enantiopure), scalability, and the availability of starting materials and reagents. The detailed protocols and data provided in these application notes are intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry. Further details and full experimental procedures can be found in the supporting information of the cited publications.[3][4][9]

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